

Application Notes and Protocols: Trans-1,2-Dichloroethylene in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *trans*-1,2-Dichloroethylene

Cat. No.: B151667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-1,2-dichloroethylene (trans-DCE) is a chlorinated hydrocarbon solvent with a range of applications in industrial and laboratory settings.^[1] Its properties, such as a low boiling point, ability to dissolve a variety of organic materials, and its character as a non-polar solvent, make it a subject of interest for various applications in organic synthesis. This document provides a detailed overview of its properties, potential applications in organic synthesis, and general protocols for its use. While specific, detailed experimental protocols for many standard organic reactions using trans-DCE as a primary solvent are not abundantly available in peer-reviewed literature, this guide provides a framework based on its known characteristics and applications.

Physical and Chemical Properties

Trans-1,2-dichloroethylene is a colorless liquid with a sweet, chloroform-like odor. It is highly soluble in most organic solvents and has moderate solubility in water. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	References
Molecular Formula	C ₂ H ₂ Cl ₂	[2]
Molecular Weight	96.94 g/mol	[2]
Boiling Point	48 °C	[3]
Melting Point	-50 °C	[3]
Density	1.257 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.446	[3]
Vapor Pressure	5.16 psi at 20 °C	[3]
Water Solubility	4.52 g/L at 25 °C	[2]
Flash Point	6.0 °C (closed cup)	[3]
Explosive Limits	12.8%	[3]

Applications in Organic Synthesis

Trans-1,2-dichloroethylene's primary roles in a synthesis context are as a solvent and a reactant. Its utility as a solvent stems from its ability to dissolve a range of organic compounds, including oils, greases, waxes, and certain polymers.

As a Solvent

Due to its non-polar nature, trans-DCE can be a suitable solvent for reactions involving non-polar reactants and reagents. Its low boiling point facilitates easy removal post-reaction, which can be advantageous for product isolation. Potential applications as a solvent in organic synthesis could include:

- **Cross-Coupling Reactions:** While common solvents for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings are ethers (like THF and dioxane) and aromatic hydrocarbons (like toluene), the non-polar character of trans-DCE suggests it could be a potential, albeit less common, alternative.^{[4][5]} The choice of solvent in these reactions can significantly impact reaction rates and selectivity.^[4]

- Wittig Reaction: The Wittig reaction is often carried out in aprotic, non-polar solvents.^[6] Trans-DCE could potentially serve as a solvent for certain Wittig reactions, particularly those involving stabilized ylides.
- Polymerization Reactions: **Trans-1,2-dichloroethylene** is used in the manufacturing of specialty polymers and coatings.^[7] It can act as a solvent or a co-monomer in certain polymerization processes.

As a Reactant

Trans-1,2-dichloroethylene can also participate directly in chemical reactions. One notable example is its use in the synthesis of trans-1-chloroalkenes through a reaction with Grignard reagents, catalyzed by a nickel complex.^[3]

Experimental Protocols

Detailed experimental protocols using **trans-1,2-dichloroethylene** as a solvent are not widely reported in the chemical literature. However, a general protocol for its use as a solvent in a hypothetical cross-coupling reaction is provided below as a starting point for methods development. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol is a general guideline and will require optimization for specific substrates and reaction types.

Materials:

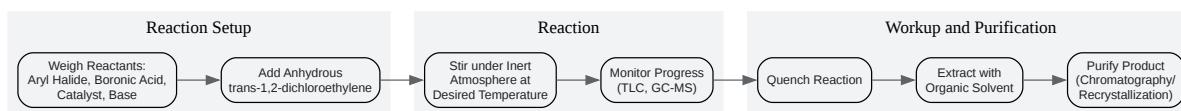
- Aryl halide (1.0 mmol)
- Boronic acid or terminal alkyne (1.2 mmol)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.02 mmol, 2 mol%)
- Base (e.g., K_2CO_3 , 2.0 mmol)
- **Trans-1,2-dichloroethylene** (anhydrous, 5 mL)

- Schlenk flask or sealed reaction vial
- Magnetic stirrer
- Inert atmosphere (Argon or Nitrogen)

Procedure:

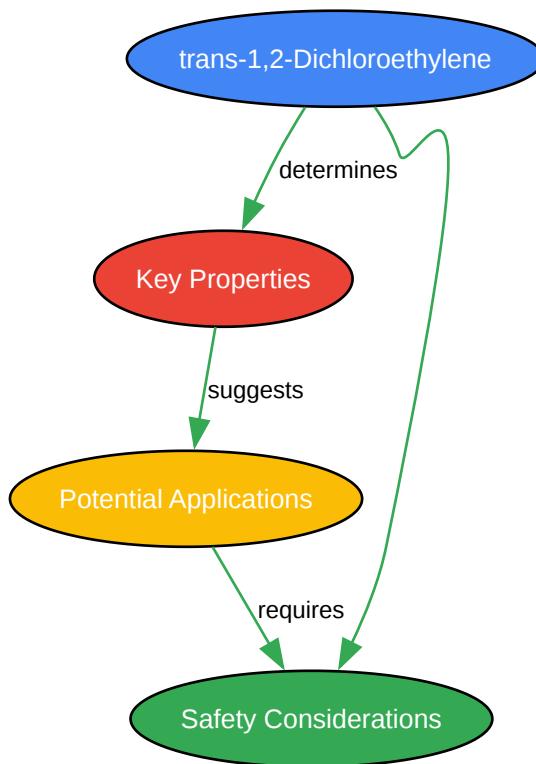
- To a dry Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid (or alkyne), palladium catalyst, and base.
- Add anhydrous **trans-1,2-dichloroethylene** to the flask via syringe.
- Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux). Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Solubility Data


Quantitative solubility data for various organic compounds specifically in **trans-1,2-dichloroethylene** is not readily available. However, for comparative purposes, Table 2 provides solubility data for representative non-polar and polar organic compounds in other common organic solvents. This can serve as a benchmark when considering trans-DCE for a particular application.

Solute	Solvent	Solubility	Temperature (°C)	References
Naphthalene	Ethanol	11.3 g / 100 g	25	[8]
Chloroform		35.5 g / 100 g	25	[8]
Carbon Tetrachloride	-	-	-	[3]
Anthracene	Ethanol	0.328 g / 100 g	25	[8]
Toluene		0.92 g / 100 g	16.5	[8]
Cholesterol	Ethanol	~3.25 g / 100 mL	-	[9]
Isopropanol		4.89 g / 100 mL	-	[9]
Benzoic Acid	Ethanol	High	-	[10]
Toluene		Lower	-	[10]
Heptane		Low	-	[10]

Safety and Handling


Trans-1,2-dichloroethylene is a flammable liquid and should be handled with appropriate safety precautions.[10] It is harmful if inhaled and may cause skin and eye irritation. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Store in a cool, dry, well-ventilated area away from sources of ignition.[10]

Diagrams

[Click to download full resolution via product page](#)

Caption: General workflow for a cross-coupling reaction using **trans-1,2-dichloroethylene** as a solvent.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trans-1,2-Dichloroethylene Supplier | 156-60-5 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. Trans-1,2-Dichloroethylene | C₂H₂Cl₂ | CID 638186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-1,2-Dichloroethylene 98 156-60-5 [sigmaaldrich.com]

- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.lucp.net [books.lucp.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Anthracene - Sciencemadness Wiki [sciemadness.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. epa.gov [epa.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Trans-1,2-Dichloroethylene in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151667#trans-1-2-dichloroethylene-as-a-solvent-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com